molecular formula C21H20FN5 B14967688 N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14967688
M. Wt: 361.4 g/mol
InChI Key: LUHOECMXCJMMFY-UHFFFAOYSA-N
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Description

N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Its structure features a 4-fluorophenyl group at position 1 and dual N-substituents: a butyl chain and a phenyl ring at position 4 (Figure 1). This compound belongs to a class of molecules extensively studied for their kinase inhibitory activity, particularly in anticancer and anti-inflammatory applications .

Synthetic protocols for related compounds involve refluxing intermediates with amines in toluene or formamide, followed by crystallization .

Properties

Molecular Formula

C21H20FN5

Molecular Weight

361.4 g/mol

IUPAC Name

N-butyl-1-(4-fluorophenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20FN5/c1-2-3-13-26(17-7-5-4-6-8-17)20-19-14-25-27(21(19)24-15-23-20)18-11-9-16(22)10-12-18/h4-12,14-15H,2-3,13H2,1H3

InChI Key

LUHOECMXCJMMFY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Origin of Product

United States

Chemical Reactions Analysis

N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally and functionally related compounds:

Structural and Functional Comparison

Compound Name Substituents Molecular Formula (Mass) Biological Activity Toxicity (LD₅₀/IP) Key References
Target Compound : N-butyl-1-(4-fluorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 4-fluorophenyl; N4: butyl, phenyl Not explicitly reported Likely kinase inhibition (anticancer/anti-inflammatory) Not reported
N-butyl-1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 3-chloro-4-methylphenyl; N4: butyl, ethyl C₁₈H₂₂ClN₅ (343.86 g/mol) Not reported Not reported
3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a) 1: phenyl; 3: methyl; N4: phenyl C₁₈H₁₅N₅ Anti-inflammatory (CXCL8/TNF suppression) LD₅₀ = 1332.2 mg/kg (mice, IP)
1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (4) 1: 4-fluorophenyl; 3: methyl C₁₉H₁₆FN₅ (333.36 g/mol) Anticancer (EGFR/ErbB2 inhibition) Not reported
N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7d) 1: 4-fluorophenyl; 3: methyl; N4: 3-chloro-4-fluorophenyl C₁₉H₁₃ClF₂N₅ Dual EGFR/ErbB2 inhibition Not reported
SI388 (Src inhibitor) 1: 2-chloro-2-phenylethyl; 6: methylthio; N4: 2-chlorophenyl C₂₀H₁₇Cl₂N₅S (430.3 g/mol) Src kinase inhibition (IC₅₀ = 0.12 µM) Not reported
3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives 3: phenylethynyl Not reported Anti-breast cancer (IC₅₀ = 9.8–10.2 nM) Not reported
1-[(2R)-2-chloro-2-phenylethyl]-6-{[2-(morpholin-4-yl)ethyl]sulfanyl}-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 2-chloro-2-phenylethyl; 6: morpholinoethylthio C₂₅H₂₇ClN₆OS (495.04 g/mol) Kinase inhibition (structural data only) Not reported

Key Findings

Substituent Effects on Activity :

  • Halogenation : Fluorine at the 4-position (target compound) improves lipophilicity and target binding compared to chlorine (d). Chlorine in SI388 enhances kinase inhibition but may increase toxicity .
  • N-Substituents : Bulky N-phenyl/butyl groups (target compound) likely enhance selectivity over smaller substituents (e.g., ethyl in ).
  • Methylthio Groups : Compounds like SI388 and 2p () show that sulfur-containing substituents improve potency but may confer mutagenicity risks .

Toxicity Profiles :

  • The diphenyl derivative 3a exhibits low acute toxicity (LD₅₀ > 1300 mg/kg), suggesting that aromatic N-substituents improve safety .
  • Mutagenicity is reported in some analogs (e.g., N-benzyl derivatives in ), but fluorine in the target compound may mitigate this risk .

Therapeutic Potential: Compounds with dual EGFR/ErbB2 inhibition () and Src inhibitors () highlight the scaffold’s versatility. The target compound’s 4-fluorophenyl group may balance efficacy (similar to compound 4) and safety (unlike chlorinated analogs).

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